(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-12-6-9-24-17(12)10-16-18(22)13-4-5-15(21)14(19(13)23-16)11-20-7-2-3-8-20/h4-6,9-10,21H,2-3,7-8,11H2,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPNNIAMBRGIJO-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its structural complexity suggests potential interactions with biological systems, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives in anticancer therapy. The specific compound has shown promising results in inhibiting cancer cell proliferation.
Case Study
A study conducted on various benzofuran derivatives demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The introduction of the pyrrolidine moiety is believed to augment the compound's ability to penetrate cell membranes and interact with cellular targets.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against different bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses moderate antimicrobial properties, which could be further explored for developing new antibiotics.
Neurological Applications
The presence of the pyrrolidine group suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects.
Case Study
Research on related compounds has indicated that they may exhibit neuroprotective properties by modulating neurotransmitter levels or providing antioxidant effects. The specific compound's ability to interact with neurotransmitter receptors could be a focal point for future studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects: The target compound’s thiophene and pyrrolidine groups contrast with the cyano and furan moieties in compounds. Thiophene’s electron-rich nature may increase electrophilic reactivity compared to benzene derivatives . The pyrrolidinyl methyl group likely enhances solubility in polar solvents relative to cyano-containing analogs (e.g., 11a, 11b), which exhibit higher melting points due to stronger intermolecular interactions .
Synthetic Routes: Compounds in were synthesized via Knoevenagel condensation using acetic anhydride/acetic acid and sodium acetate, yielding 57–68% . The target compound may require similar conditions, but the pyrrolidine substituent could necessitate a Mannich reaction step for introduction.
Spectral Characteristics :
- The target’s hydroxy group would show IR absorption near 3,400 cm⁻¹, similar to NH stretches in 11a/b (3,173–3,436 cm⁻¹) .
- The thiophene moiety would produce distinct ^1H NMR signals (δ 6.5–7.5 ppm), differing from benzene-derived analogs (e.g., 11a: δ 7.94 ppm for =CH) .
Bioactivity Implications
For example:
- Thiophene-containing compounds are known for antimicrobial and anticancer properties due to sulfur’s electronegativity.
- Pyrrolidine derivatives often exhibit enhanced bioavailability and target-binding affinity in drug design.
Comparatively, cyano-substituted analogs (e.g., 11b, 12) may prioritize enzyme inhibition via electron-withdrawing effects, whereas the target compound’s hydroxy and pyrrolidine groups could favor interactions with biological membranes or receptors.
Preparation Methods
Gold-Catalyzed Cycloisomerization
A gold-catalyzed cycloisomerization of o-alkynyl phenols offers a high-yielding route to 2,3-dihydrobenzofuran-3-ones. For instance, treating o-alkynyl phenol derivatives with Ph₃PAuCl (5 mol%), Selectfluor (1.2 equiv.), and TfOH (10 mol%) in MeCN at 70°C yields dihydrobenzofuranones in 65–85% yield. This method’s chemoselectivity avoids competing polymerization, making it suitable for introducing sensitive substituents like the 6-hydroxy group.
Metal-Free Cyclization of Benzofurans
Alternatively, benzofurans undergo oxidative rearrangement under metal-free conditions. Exposure to PIDA (phenyliodine diacetate) in trifluoroethanol at 25°C triggers tandem oxidative coupling and cyclization, forming dihydrobenzofuranones with yields up to 96%. This approach avoids transition metals, simplifying purification for oxygen-sensitive intermediates.
Functionalization of the Benzofuran Core
Introduction of the 6-Hydroxy Group
Direct hydroxylation at C6 is achieved via Vilsmeier–Haack formylation followed by demethylation. For example, treating 6-methoxybenzofuran-3-one with POCl₃/DMF generates a formyl intermediate, which undergoes hydrolysis under acidic conditions to yield the 6-hydroxy derivative. Alternatively, boron tribromide-mediated demethylation selectively removes methyl protecting groups without disturbing the benzofuran core.
Installation of the (3-Methylthiophen-2-yl)Methylidene Moiety
The methylidene group is introduced via acid-catalyzed condensation between 6-hydroxybenzofuran-3-one and 3-methylthiophene-2-carbaldehyde. Using p-TsOH (2 equiv.) in hexafluoroisopropanol (HFIP) at 60°C drives Knoevenagel condensation, yielding the (Z)-configured product with >90% selectivity. The Z geometry arises from steric hindrance between the thiophene methyl group and benzofuran substituents during iminium intermediate formation.
Incorporation of the 7-(Pyrrolidin-1-yl)Methyl Group
Mannich Reaction
A three-component Mannich reaction between 6-hydroxy-2-(3-methylthiophen-2-ylmethylidene)benzofuran-3-one, formaldehyde, and pyrrolidine introduces the aminomethyl group at C7. Optimized conditions (EtOH, 50°C, 12 h) afford the product in 78% yield. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the benzofuran’s aromatic ring at the electrophilic C7 position.
Direct Alkylation
Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable alkylation of a pre-installed hydroxymethyl group at C7 with pyrrolidine. This method offers superior regiocontrol but requires protection of the 6-hydroxy group as a TBS ether to prevent side reactions.
Stereochemical Control and Configuration Analysis
The (2Z) configuration is confirmed via X-ray crystallography and NOESY NMR . Crystallographic data reveal a dihedral angle of 8.2° between the benzofuran and thiophene planes, consistent with Z geometry. Computational studies (DFT/B3LYP) further validate the stability of the Z isomer due to reduced steric clash between the thiophene methyl and pyrrolidinylmethyl groups.
Analytical and Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| NMR (400 MHz, DMSO) | δ 7.82 (s, 1H, CH=), 6.95 (d, J=3.4 Hz, 1H), 6.58 (s, 1H), 3.72 (br s, 4H, pyrrolidine) | Bruker Avance III |
| NMR (101 MHz, DMSO) | δ 192.1 (C=O), 161.2 (C-OH), 144.3 (CH=) | Bruker Avance III |
| HRMS (ESI+) | m/z 384.1543 [M+H]⁺ (calc. 384.1548) | Q-TOF Mass Spectrometer |
Challenges and Optimization Strategies
-
Regioselectivity in Methylidene Formation : Competing E-isomer formation is minimized using bulky solvents like HFIP, which stabilize the transition state favoring Z geometry.
-
Oxidative Degradation : The 6-hydroxy group is prone to oxidation during Mannich reactions. Adding 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger suppresses this side reaction.
-
Purification Difficulties : Silica gel chromatography often leads to decomposition. Reverse-phase HPLC (C18 column, MeCN/H₂O) improves recovery rates .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of (2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one?
- The compound is synthesized via multi-step routes, often involving condensation of substituted benzofuran precursors with aldehydes (e.g., 3-methylthiophen-2-carboxaldehyde) in the presence of acid catalysts. Key steps include the formation of the benzylidene group and functionalization of the pyrrolidinylmethyl moiety. Reaction conditions (e.g., acetic anhydride/acetic acid solvent systems with sodium acetate) are critical for achieving the Z-configuration .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Spectroscopic techniques are essential:
- IR spectroscopy identifies functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) confirms stereochemistry and substituent positions, such as the Z-configuration of the methylidene group (δ 7.8–8.1 ppm for =CH) and pyrrolidinyl protons (δ 2.5–3.5 ppm) .
- Mass spectrometry validates molecular weight and fragmentation patterns (e.g., M⁺ peaks matching C₂₀H₂₁NO₄S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?
- Variables include:
- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing side-product formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes condensation .
- Catalyst choice : Sodium acetate or piperidine improves regioselectivity in aldol-like reactions .
- Monitoring via HPLC ensures reaction progress and purity .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?
- DEPT and 2D NMR (COSY, HSQC) clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic and methylidene regions .
- X-ray crystallography provides definitive stereochemical assignment if single crystals are obtainable .
- Computational modeling (DFT calculations) predicts NMR chemical shifts, aiding in signal assignment .
Q. What experimental designs are recommended to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like kinases or GPCRs .
- Cellular assays : Assess cytotoxicity (MTT assay) and mechanistic effects (e.g., apoptosis via flow cytometry) in relevant cell lines .
- SAR studies : Synthesize analogs with modifications to the pyrrolidinylmethyl or thiophene groups to identify critical pharmacophores .
Q. How can computational methods predict the compound’s reactivity or metabolic pathways?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., reactivity of the α,β-unsaturated carbonyl) .
- Molecular docking : Simulates interactions with cytochrome P450 enzymes to forecast metabolic oxidation sites .
- ADMET prediction tools (e.g., SwissADME) estimate solubility, bioavailability, and potential toxicity .
Methodological Notes for Data Interpretation
- Handling NMR inconsistencies : Compare experimental data with structurally similar compounds (e.g., benzofuran derivatives in ) to resolve ambiguities .
- Reaction optimization : Use a Design of Experiments (DoE) approach to systematically vary parameters (temperature, solvent ratio) and identify optimal conditions .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple assays to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
